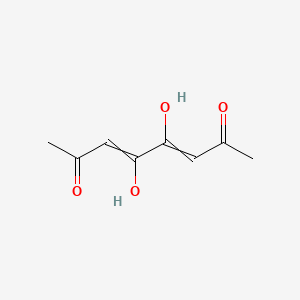
3-(6-Aminopyridin-3-yl)-N-tert-butylbenzenesulfonamide, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Aminopyridin-3-yl)-N-tert-butylbenzenesulfonamide, 95% (3-(6-APB-3-yl)-N-t-BBS) is a synthetic compound that has been used in a variety of research applications. It is a white crystalline solid that is soluble in water and other organic solvents. It is a member of the aminopyridinium family of compounds and has a wide range of potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-(6-APB-3-yl)-N-t-BBS is not fully understood, but it is thought to act as a non-selective blocker of voltage-gated sodium channels. This action is thought to lead to the inhibition of neuronal excitability, which may be beneficial in the treatment of certain neurological disorders. Additionally, it is thought to have an effect on other ion channels, such as calcium channels, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(6-APB-3-yl)-N-t-BBS are not fully understood, but it is thought to have a variety of effects on cells. It is thought to have an inhibitory effect on the release of neurotransmitters, such as glutamate, which may be beneficial in the treatment of certain neurological disorders. Additionally, it is thought to have an effect on the release of other neurotransmitters, such as GABA, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(6-APB-3-yl)-N-t-BBS in laboratory experiments is that it is a relatively inexpensive compound that is readily available. Additionally, it has a wide range of potential applications in scientific research. However, it is important to note that the exact mechanism of action of 3-(6-APB-3-yl)-N-t-BBS is not fully understood, so it is important to use caution when using it in laboratory experiments.
Orientations Futures
There are a number of potential future directions for research involving 3-(6-APB-3-yl)-N-t-BBS. These include further exploration of its mechanism of action and potential applications in the treatment of various diseases. Additionally, further research could be conducted to explore its effects on other ion channels, such as calcium channels, and to explore its potential applications in the treatment of various neurological disorders. Additionally, further research could be conducted to explore its potential applications in the study of cell viability and apoptosis. Finally, further research could be conducted to explore its potential applications in the study of various toxins and their effects on cells.
Méthodes De Synthèse
3-(6-APB-3-yl)-N-t-BBS is synthesized by the reaction of tert-butylbenzenesulfonyl chloride with 6-amino-3-pyridinol in the presence of a base, such as potassium carbonate. The reaction is carried out at room temperature for several hours and results in the formation of a white crystalline solid. The product is then washed with water and dried to obtain the desired compound.
Applications De Recherche Scientifique
3-(6-APB-3-yl)-N-t-BBS has been used in a variety of scientific research applications, including in the study of cell viability and apoptosis. It has also been used as a tool to study the mechanism of action of various drugs and to explore the effects of various treatments on cells. Additionally, it has been used to explore the effects of various chemicals on the nervous system and to study the effects of various toxins on cells.
Propriétés
IUPAC Name |
3-(6-aminopyridin-3-yl)-N-tert-butylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-15(2,3)18-21(19,20)13-6-4-5-11(9-13)12-7-8-14(16)17-10-12/h4-10,18H,1-3H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVJVZGFMYMBDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Aminopyridin-3-yl)-N-tert-butylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[4-(Ethylsulfanyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6330125.png)





![tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate, 95%](/img/structure/B6330171.png)
![tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate, 95%](/img/structure/B6330184.png)

